molecular formula C5H7NO3S2 B8608234 5-Hydroxymethyl-thiophene-2-sulfonic acid amide

5-Hydroxymethyl-thiophene-2-sulfonic acid amide

Cat. No. B8608234
M. Wt: 193.2 g/mol
InChI Key: SAOXBOUTKQDWFE-UHFFFAOYSA-N
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Patent
US07964633B2

Procedure details

To a solution of 0.442 g 5-sulfamoyl-thiophene-2-carboxylic acid methyl ester in 8 ml tetrahydrofuran was added 0.044 g lithiumborohydride and the mixture was stirred at room temperature for 20 h. To the resulting mixture was added an other 0.088 g lithiumborohydride and the mixture was stirred at room temperature for 2 h and at reflux for 20 h. The resulting suspension was partitioned between water and ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel with ethyl acetate to yield 0.300 g of the title compound as white crystals melting at 70-71° C.
Quantity
0.442 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:8][CH:9]=1)=O.[BH4-].[Li+]>O1CCCC1>[OH:2][CH2:3][C:5]1[S:6][C:7]([S:10]([NH2:11])(=[O:13])=[O:12])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.442 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)S(N)(=O)=O
Name
Quantity
0.044 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.088 g
Type
reactant
Smiles
[BH4-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resulting suspension was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was purified by chromatography on silica gel with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCC1=CC=C(S1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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